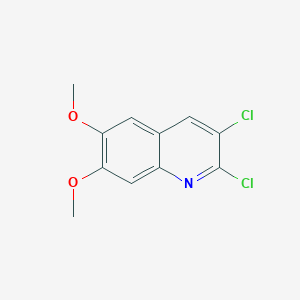

2,3-Dichloro-6,7-dimethoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacology

2,3-Dichloro-6,7-dimethoxyquinoline: is a compound of interest in pharmacology due to its structural similarity to quinoline derivatives, which are known for their therapeutic potential. Quinoline derivatives have been utilized in developing antimalarial, antimicrobial, and anticancer agents . They are also known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .

Organic Synthesis

In organic synthesis, 2,3-Dichloro-6,7-dimethoxyquinoline can serve as a precursor or intermediate for synthesizing various bioactive molecules. Its chloro and methoxy groups make it a versatile starting material for nucleophilic substitution reactions, which are fundamental in building complex organic compounds .

Material Science

This compound’s potential in material science stems from its ability to act as a building block for organic compounds with specific electronic properties. These properties are essential for developing new materials for electronics and photonics .

Analytical Chemistry

2,3-Dichloro-6,7-dimethoxyquinoline: may be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its distinct spectroscopic properties can aid in the analysis of complex mixtures or in the development of new analytical methods .

Biochemistry

In biochemistry, derivatives of 2,3-Dichloro-6,7-dimethoxyquinoline have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation . This highlights its potential in studying and modulating epigenetic mechanisms.

Environmental Science

The environmental applications of 2,3-Dichloro-6,7-dimethoxyquinoline could include its use as a model compound to study the environmental fate of chlorinated organic compounds. Understanding its degradation pathways can help assess the environmental impact of similar compounds .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of g9a, a histone lysine methyltransferase (hkmt) .

Mode of Action

It is known that quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (ddq) commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Pharmacokinetics

The molecular weight of the compound is 259.089 , which could potentially influence its pharmacokinetic properties.

properties

IUPAC Name |

2,3-dichloro-6,7-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDKGNSOOWOWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2954677.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)

![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)